AMG319 - 1608125-21-8

AMG319

Catalog Number: EVT-287263
CAS Number: 1608125-21-8
Molecular Formula: C21H16FN7
Molecular Weight: 385.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

AMG319 is a synthetic small molecule that acts as a potent and selective inhibitor of Phosphoinositide 3-kinase delta (PI3Kδ). [, ] It is primarily recognized for its role in scientific research exploring novel therapeutic approaches for various diseases, particularly in the field of oncology and immunology. [, , , ] AMG319 exhibits a high degree of selectivity for PI3Kδ over other PI3K isoforms, making it a valuable tool for investigating the specific role of PI3Kδ in cellular processes. []

Acalabrutinib (ACP-196)

  • Compound Description: Acalabrutinib is a second-generation Bruton tyrosine kinase (BTK) inhibitor. It is being investigated for its use in treating B-cell lymphomas. []
  • Relevance: A study investigated the synergistic effects of combining acalabrutinib with AMG319 in preclinical models of aggressive lymphomas. The research suggested potential benefits in combining BTK and PI3Kδ inhibition for these diseases. []

ACP-319

  • Compound Description: ACP-319 is another name used to refer to AMG319. []
  • Relevance: The use of the name ACP-319 highlights the compound's development and investigation by a company that uses the "ACP" prefix for its drug candidates. []

Afuresertib

  • Compound Description: Afuresertib is an oral drug that targets the PI3K-Akt pathway. []
  • Relevance: This compound was one of seven oral drugs analyzed alongside AMG319 for their potential as antiviral agents against Bombyx mori nucleopolyhedrovirus (BmNPV). []

AS605240

  • Compound Description: AS605240 is another oral drug that acts on the PI3K-Akt pathway. []
  • Relevance: Similar to afuresertib, AS605240 was included in the study screening for antiviral agents against BmNPV, alongside AMG319. []

AZD8835

  • Compound Description: AZD8835 is an oral drug that targets the PI3K-Akt pathway. []
  • Relevance: AZD8835 was part of the same antiviral drug screening against BmNPV as AMG319. It demonstrated significant inhibition of BmNPV in BmE cells and silkworm larvae. []

BEZ235

  • Compound Description: BEZ235 is an oral drug that targets the PI3K-Akt pathway. []
  • Relevance: Along with AMG319 and other compounds, BEZ235 was evaluated as a potential antiviral agent against BmNPV. []

GDC0941

  • Compound Description: GDC0941 is an oral drug that acts on the PI3K-Akt pathway. []
  • Relevance: Similar to the compounds mentioned above, GDC0941 was included in the screening for antiviral activity against BmNPV, alongside AMG319. []

HS173

  • Compound Description: HS173 is an oral drug targeting the PI3K-Akt pathway. []
  • Relevance: Like AMG319 and several other compounds, HS173 underwent analysis for its potential as an antiviral agent against BmNPV. []

PI-103

  • Compound Description: PI-103 is a known PI3K inhibitor. []
  • Relevance: In a study focusing on designing novel PI3K inhibitors, PI-103 served as a reference compound to compare the docking scores of newly synthesized pyrazoline derivatives. These derivatives exhibited comparable docking scores to PI-103, suggesting their potential as PI3K inhibitors. []
Overview

AMG319 is a small molecule compound primarily classified as a selective inhibitor of the phosphatidylinositol 3-kinase delta (PI3Kδ). This compound has garnered attention for its potential therapeutic applications in various hematologic malignancies, including chronic lymphocytic leukemia and non-Hodgkin's lymphoma. The molecular formula of AMG319 is C21H16FN7C_{21}H_{16}F_{N_{7}}, and it has a CAS Registry Number of 1608125-21-8. Its development is part of ongoing research into targeted cancer therapies, particularly those that exploit the PI3K signaling pathway, which is frequently altered in cancerous cells .

Synthesis Analysis

The synthesis of AMG319 involves several key steps that utilize various chemical reactions. One notable method includes the reaction of acetanilide with phosphorus oxychloride to produce 2-chloroquinoline-3-carbaldehyde. This intermediate is then reacted with substituted acetophenones to yield the final product. The compound exhibits a high level of selectivity for PI3Kδ, with an IC50 value of approximately 16 nM in human whole blood assays, indicating its potency against this target .

Technical Details

  • Starting Materials: Acetanilide, phosphorus oxychloride.
  • Intermediate: 2-Chloroquinoline-3-carbaldehyde.
  • Final Product: AMG319.
Molecular Structure Analysis

AMG319 features a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. The specific arrangement of atoms within the molecule allows for selective binding to the PI3Kδ enzyme.

Structure Data

  • Molecular Formula: C21H16FN7C_{21}H_{16}F_{N_{7}}
  • InChIKey: KWRYMZHCQIOOEB-LBPRGKRZSA-N
  • Key Functional Groups: Quinoline ring system, amine groups.
Chemical Reactions Analysis

AMG319 participates in various chemical reactions primarily related to its mechanism of action as a PI3Kδ inhibitor. The compound's ability to inhibit this kinase is crucial for disrupting downstream signaling pathways that promote cell proliferation and survival in cancer cells.

Reactions

  • Inhibition Mechanism: AMG319 binds to the ATP-binding site of PI3Kδ, preventing its activation and subsequent signaling.
  • Selectivity: The compound shows varying degrees of inhibition against other isoforms of PI3K, with IC50 values indicating its selectivity profile:
    • PI3Kδ: 16 nM
    • PI3Kγ: 850 nM
    • PI3Kβ: 2.7 μM
    • PI3Kα: 33 μM .
Mechanism of Action

The mechanism by which AMG319 exerts its effects involves the inhibition of the PI3Kδ pathway, which plays a significant role in immune cell signaling and tumor growth. By blocking this pathway, AMG319 can reduce tumor-associated regulatory T cells and enhance cytotoxic T cell responses against tumors.

Process and Data

  • Target Enzyme: Phosphatidylinositol 3-kinase delta.
  • Biological Outcome: Reduced tumor growth and enhanced immune response through modulation of T cell activity .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a solid or crystalline form.
  • Solubility: Soluble in organic solvents but may have limited aqueous solubility.

Chemical Properties

  • Stability: Stability under physiological conditions is crucial for effective therapeutic use.
  • Reactivity: Reactivity profiles indicate compatibility with biological systems while maintaining selective inhibition .
Applications

AMG319 is primarily investigated for its potential applications in oncology, particularly for treating hematologic malignancies. Its role as a selective inhibitor of PI3Kδ positions it as a promising candidate for therapies aimed at cancers where this pathway is dysregulated.

Scientific Uses

  • Clinical Trials: Currently undergoing Phase I clinical trials for indications such as chronic lymphocytic leukemia and various types of lymphoma.
  • Research Applications: Used in studies exploring immune modulation and cancer treatment strategies involving targeted therapy against specific kinase pathways .
Introduction to PI3Kδ Inhibition and AMG319

Phosphoinositide 3-Kinase Delta (PI3Kδ) in Immune Regulation and Oncogenesis

PI3Kδ belongs to the class IA phosphoinositide 3-kinase family and consists of a catalytic subunit (p110δ) and a regulatory subunit (p85). Unlike ubiquitously expressed PI3K isoforms (α and β), PI3Kδ exhibits predominant expression in hematopoietic lineages, positioning it as a master regulator of immune cell function and a compelling therapeutic target in oncology [2] [7]. Its activation occurs downstream of various receptor systems, including antigen receptors, cytokine receptors, and co-stimulatory molecules, enabling precise control over lymphocyte responses.

Table 1: PI3K Isoform Expression Profiles and Functional Roles

IsoformPrimary ExpressionKey FunctionsCancer Associations
PI3Kα (p110α)UbiquitousCell growth, metabolismSolid tumors (oncogenic mutations)
PI3Kβ (p110β)UbiquitousThrombosis, cell migrationPTEN-deficient tumors
PI3Kδ (p110δ)Hematopoietic cellsLymphocyte activation, differentiationHematologic malignancies, tumor microenvironment
PI3Kγ (p110γ)Myeloid cells, heartInflammatory responsesTumor-associated macrophages

Role of PI3Kδ in B-Cell Receptor (BCR) Signaling and Lymphocyte Function

PI3Kδ serves as a non-redundant signaling node in B-cell receptor (BCR) pathways, where it converts phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3). This lipid second messenger recruits pleckstrin homology (PH) domain-containing proteins like AKT and BTK to the plasma membrane, initiating downstream cascades that govern B-cell proliferation, survival, and metabolic programming [7]. Genetic and pharmacological studies confirm that PI3Kδ inhibition disrupts BCR-mediated AKT phosphorylation (pAKTS473), with AMG319 demonstrating potent suppression of this pathway at low nanomolar concentrations (IC50 <5 nM in murine splenocytes) [3] [7]. Beyond B-cells, PI3Kδ critically regulates T-cell differentiation and function, particularly in regulatory T-cells (Tregs) where it maintains suppressive activity through FOXO1-dependent transcriptional programs [1].

PI3Kδ Dysregulation in Hematological and Solid Tumors

Constitutive PI3Kδ activation drives oncogenesis in B-cell malignancies through multiple mechanisms, including chronic antigenic stimulation, gain-of-function mutations in upstream receptors (e.g., CD19), and loss of phosphatase antagonists (e.g., PTEN). This results in hyperactive AKT/mTOR signaling that promotes malignant B-cell survival and proliferation [2] [7]. Emerging evidence extends PI3Kδ's oncogenic role to solid tumors, where it operates through both cancer-cell-intrinsic and microenvironmental mechanisms. Tumor-infiltrating lymphocytes (TILs) exhibit PI3Kδ-dependent functional impairments, while certain epithelial cancers (e.g., breast, melanoma) aberrantly express PI3Kδ, potentially contributing to metastatic behavior [1] [6]. Single-cell RNA sequencing reveals that PI3Kδ inhibition reshapes the tumor immune landscape by depleting immunosuppressive Tregs and enhancing cytotoxic CD8+ T-cell function [1].

Rationale for PI3Kδ-Targeted Therapeutics

Precedents in B-Cell Malignancies

The clinical success of first-generation PI3Kδ inhibitors (e.g., idelalisib) in chronic lymphocytic leukemia (CLL) and indolent non-Hodgkin lymphomas validated PI3Kδ as a therapeutic target. These agents demonstrated that disrupting BCR signaling induces cancer cell apoptosis and modulates tumor microenvironment interactions [2] [6]. AMG319 exhibits synergistic cytotoxicity with chemotherapeutic agents like vincristine in diffuse large B-cell lymphoma (DLBCL) models, overcoming intrinsic resistance through enhanced suppression of pro-survival pathways. In xenograft studies, AMG319 combined with vincristine achieved superior tumor growth inhibition compared to monotherapy, highlighting the compound's chemosensitization potential [3].

Immunomodulatory Potential in Solid Tumors

PI3Kδ inhibition exerts profound immunomodulatory effects in solid tumor microenvironments by preferentially targeting immunosuppressive Tregs over conventional T-cells. In a neoadjuvant phase II trial for head and neck squamous cell carcinoma (HNSCC), AMG319 treatment significantly reduced intratumoral Tregs (FOXP3+ cells) and enhanced the cytotoxic potential of CD8+ TILs, evidenced by increased expression of IFNG, GZMB, and PRF1 [1]. Transcriptomic analysis revealed 93 differentially expressed genes post-treatment, indicating broad immune reprogramming. Furthermore, preclinical studies demonstrate that intermittent PI3Kδ inhibition schedules sustain anti-tumor immunity while minimizing systemic toxicity, enabling durable tumor control without pathogenic T-cell expansion in colonic tissue [1] [6]. These findings support combining PI3Kδ inhibitors with immune checkpoint blockers (e.g., anti-LAG3) to overcome resistance mechanisms in immunologically "cold" tumors [6].

Table 2: PI3Kδ Inhibitors in Clinical Development for Oncological Indications

Compound NamePrimary TargetsDevelopment PhaseKey Clinical Indications
IdelalisibPI3KδApproved (2014)CLL, FL, SLL
AMG 319PI3KδPhase 2HNSCC, lymphoid malignancies
DuvelisibPI3Kδ/γApproved (2018)CLL, FL, SLL
ParsaclisibPI3KδPhase 3Lymphoid tumors
IOA-244PI3KδPhase 1Solid tumors, lymphomas
TaselisibPI3Kα/δ/γPhase 3Solid tumors

AMG319: Development and Pharmacological Significance

Discovery and Preclinical Optimization

AMG319 emerged from structure-based drug design efforts focused on achieving high selectivity for PI3Kδ over other class I PI3K isoforms. Preclinical characterization revealed exceptional biochemical potency against recombinant PI3Kδ (IC50 = 18 nM) with significant selectivity margins over PI3Kα (IC50 = 33 µM; >1,800-fold), PI3Kβ (IC50 = 2.7 µM; 150-fold), and PI3Kγ (IC50 = 850 nM; 47-fold) [7] [8]. In cellular assays, AMG319 potently inhibited anti-IgM/CD40L-induced B-cell proliferation (IC50 = 8.6 nM) and suppressed BCR-mediated pAKT in primary CLL samples [3] [8]. The compound demonstrated favorable pharmacokinetic properties across species, including low systemic clearance, oral bioavailability >45%, and dose-proportional exposure, enabling robust target coverage in vivo [3] [7]. In transgenic (IgMm) mice, AMG319 achieved dose-dependent inhibition of in vivo pAKT (IC50 = 1.9 nM), while 3 mg/kg dosing in Lewis rats suppressed keyhole limpet hemocyanin (KLH)-induced inflammatory responses by 88% [7] [8].

Structural Uniqueness Among PI3Kδ Inhibitors

AMG319 possesses a distinctive (S)-N-(1-(7-fluoro-2-(pyridin-2-yl)quinolin-3-yl)ethyl)-9H-purin-6-amine structure that confers optimized isoform selectivity and drug-like properties. The purine-6-amine scaffold engages PI3Kδ's affinity pocket through specific hydrogen bonding with Val828 and Glu826, while the fluorinated quinoline moiety provides selective hydrophobic interactions within the PI3Kδ-specific substrate-binding region [2] [4]. This molecular architecture differentiates AMG319 from purine-based inhibitors (e.g., idelalisib) and benzoxazine derivatives (e.g., duvelisib), potentially contributing to its observed clinical activity in high-risk CLL patients with del(17p) or del(11q) [4]. In a first-in-human trial, AMG319 induced rapid lymph node regression (≥50% reduction in all evaluable CLL patients) and restored immune balance by normalizing elevated Treg populations (14/19 patients) [4]. The compound's pharmacokinetic profile features linear absorption, a plasma half-life of 3.8–6.6 hours across doses, and near-complete inhibition of ex vivo stimulated pAKT for 24 hours at 400 mg dosing [4].

Table 3: Selectivity Profile of AMG319 Against Class I PI3K Isoforms

PI3K IsoformIC50 (nM)Selectivity Ratio vs. PI3Kδ
PI3Kδ181.0 (reference)
PI3Kγ85047.2-fold
PI3Kβ2,700150-fold
PI3Kα33,0001,833-fold

Properties

CAS Number

1608125-21-8

Product Name

AMG319

IUPAC Name

N-[(1S)-1-(7-fluoro-2-pyridin-2-ylquinolin-3-yl)ethyl]-7H-purin-6-amine

Molecular Formula

C21H16FN7

Molecular Weight

385.4 g/mol

InChI

InChI=1S/C21H16FN7/c1-12(28-21-19-20(25-10-24-19)26-11-27-21)15-8-13-5-6-14(22)9-17(13)29-18(15)16-4-2-3-7-23-16/h2-12H,1H3,(H2,24,25,26,27,28)/t12-/m0/s1

InChI Key

KWRYMZHCQIOOEB-LBPRGKRZSA-N

SMILES

CC(C1=C(N=C2C=C(C=CC2=C1)F)C3=CC=CC=N3)NC4=NC=NC5=C4NC=N5

Solubility

Soluble in DMSO, not in water

Synonyms

AMG319; AMG-319; AMG 319; ACP319; ACP-319; ACP 319;

Canonical SMILES

CC(C1=C(N=C2C=C(C=CC2=C1)F)C3=CC=CC=N3)NC4=NC=NC5=C4NC=N5

Isomeric SMILES

C[C@@H](C1=C(N=C2C=C(C=CC2=C1)F)C3=CC=CC=N3)NC4=NC=NC5=C4NC=N5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.